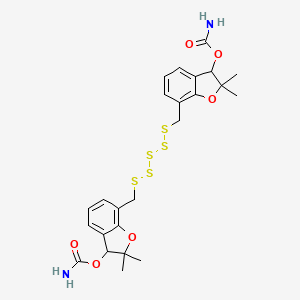
N-Ethyl-N-(2-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-(2-methoxyphenyl)thiourea is an organosulfur compound with the molecular formula C10H14N2OS It is a derivative of thiourea, characterized by the presence of an ethyl group and a methoxyphenyl group attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-methoxyphenyl)thiourea typically involves the reaction of ethylamine with 2-methoxyphenyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the reaction of ethylamine with 2-methoxyphenyl isothiocyanate in a flow reactor, followed by purification using techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere at low temperatures.
Substitution: Various nucleophiles such as amines or alcohols; reactions are usually conducted in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-(2-methoxyphenyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organosulfur compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, rubber accelerators, and as a stabilizer in the formulation of certain chemicals
Wirkmechanismus
The mechanism of action of N-Ethyl-N-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The compound’s thiourea group is crucial for its binding affinity and specificity. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-(2-methoxyphenyl)thiourea
- N-Ethyl-N-(4-methoxyphenyl)thiourea
- N-Phenyl-N’-(2-methoxyphenyl)thiourea
Uniqueness
N-Ethyl-N-(2-methoxyphenyl)thiourea is unique due to the presence of both an ethyl group and a methoxyphenyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
73901-54-9 |
|---|---|
Molekularformel |
C10H14N2OS |
Molekulargewicht |
210.30 g/mol |
IUPAC-Name |
1-ethyl-1-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C10H14N2OS/c1-3-12(10(11)14)8-6-4-5-7-9(8)13-2/h4-7H,3H2,1-2H3,(H2,11,14) |
InChI-Schlüssel |
DKWUZAJIXNKTDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC=C1OC)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


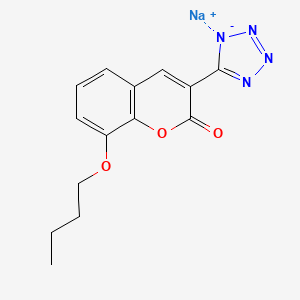

![4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14436639.png)

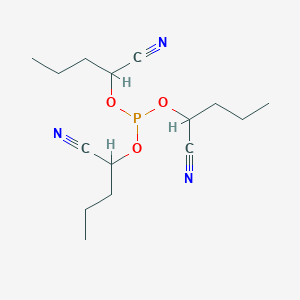


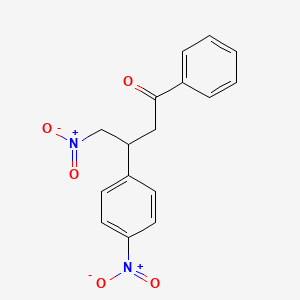



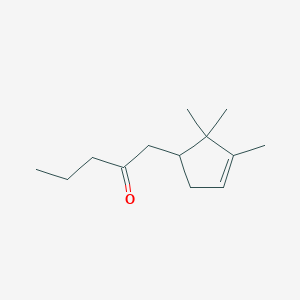
![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)
